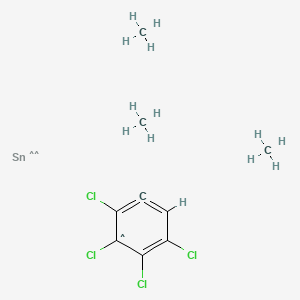
CID 101281540
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Condensation Reaction: The starting material undergoes a condensation reaction with a suitable reagent to form an intermediate compound.
Activation of Hydroxyl Group: The hydroxyl group in the intermediate is activated using specific reagents to facilitate further reactions.
Final Product Formation: The activated intermediate undergoes additional reactions to yield the final product, CID 101281540.
Analyse Chemischer Reaktionen
CID 101281540 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms using appropriate reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 101281540 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: This compound is utilized in industrial processes for the production of various chemical products.
Wirkmechanismus
The mechanism of action of CID 101281540 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and function . The compound’s activity is often correlated with the expression of specific genes and proteins, which are involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
CID 101281540 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 17166: Known for its similar chemical structure and properties.
CID 5283335: Shares some functional groups and reactivity patterns with this compound.
CID 5354833: Exhibits comparable biological activities and applications.
The uniqueness of this compound lies in its specific molecular interactions and the resulting effects on biological systems, which may differ from those of similar compounds .
Eigenschaften
CAS-Nummer |
15725-06-1 |
|---|---|
Molekularformel |
C9H13Cl4Sn |
Molekulargewicht |
381.713 |
IUPAC-Name |
methane;1,4,5,6-tetrachlorocyclohexa-1,2,4-triene;tin |
InChI |
InChI=1S/C6HCl4.3CH4.Sn/c7-3-1-2-4(8)6(10)5(3)9;;;;/h1H;3*1H4; |
InChI-Schlüssel |
MJJXORRJRJSCFB-UHFFFAOYSA-N |
SMILES |
C.C.C.C1=C=C([C](C(=C1Cl)Cl)Cl)Cl.[Sn] |
Synonyme |
Trimethyl(2,3,4,5-tetrachlorophenyl)stannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















